Potassium (3-fluoro-4-formylphenyl)trifluoroborate

CAS No.: 1451390-71-8

Cat. No.: VC3019266

Molecular Formula: C7H4BF4KO

Molecular Weight: 230.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451390-71-8 |

|---|---|

| Molecular Formula | C7H4BF4KO |

| Molecular Weight | 230.01 g/mol |

| IUPAC Name | potassium;trifluoro-(3-fluoro-4-formylphenyl)boranuide |

| Standard InChI | InChI=1S/C7H4BF4O.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-4H;/q-1;+1 |

| Standard InChI Key | LUCCLBSEPDKFNG-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC(=C(C=C1)C=O)F)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC(=C(C=C1)C=O)F)(F)(F)F.[K+] |

Introduction

Chemical Identity and Structure

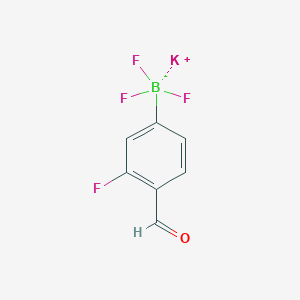

Potassium (3-fluoro-4-formylphenyl)trifluoroborate possesses a well-defined chemical identity characterized by specific identifiers and structural elements. The compound features a phenyl ring substituted with a fluoro group at the 3-position and a formyl group at the 4-position, along with a trifluoroborate group that exists as a potassium salt.

Chemical Identifiers

The compound is precisely identified through various chemical nomenclature systems and identifiers as presented in Table 1.

Table 1: Chemical Identifiers of Potassium (3-fluoro-4-formylphenyl)trifluoroborate

| Identifier | Value |

|---|---|

| CAS Number | 1451390-71-8 |

| Molecular Formula | C₇H₄BF₄KO |

| Molecular Weight | 230.01 g/mol |

| IUPAC Name | Potassium trifluoro(3-fluoro-4-formylphenyl)borate(1-) |

| InChI Key | LUCCLBSEPDKFNG-UHFFFAOYSA-N |

| SMILES Notation | [K+].FC1=CC(=CC=C1C=O)B-(F)F |

Structural Features

The molecular structure of Potassium (3-fluoro-4-formylphenyl)trifluoroborate incorporates several key functional groups that contribute to its chemical behavior. The compound consists of:

-

A phenyl ring core structure

-

A fluoro substituent at the 3-position of the phenyl ring

-

A formyl group (aldehyde) at the 4-position of the phenyl ring

-

A trifluoroborate moiety [BF₃]⁻ attached to the phenyl ring

-

A potassium counter-ion [K]⁺ that balances the negative charge of the trifluoroborate group

The presence of both electron-withdrawing and electron-donating groups creates a unique electronic distribution within the molecule, influencing its reactivity patterns in various chemical transformations.

Physical and Chemical Properties

Chemical Properties

The chemical reactivity of Potassium (3-fluoro-4-formylphenyl)trifluoroborate is governed by its unique structural elements:

Stability and Compatibility

Potassium (3-fluoro-4-formylphenyl)trifluoroborate demonstrates incompatibility with strong oxidizing agents, which can lead to potentially hazardous reactions . Under decomposition conditions, the compound can produce several hazardous byproducts including:

These decomposition products highlight the importance of proper handling and storage protocols for this chemical reagent.

Synthesis Methods

The preparation of Potassium (3-fluoro-4-formylphenyl)trifluoroborate employs well-established synthetic methodologies that have been optimized for efficiency and yield.

Standard Synthetic Approach

The primary synthetic route involves the reaction of 3-fluoro-4-formylphenylboronic acid with potassium hydrogen fluoride (KHF₂) as outlined below:

-

3-Fluoro-4-formylphenylboronic acid is treated with potassium hydrogen fluoride in a suitable solvent system.

-

The reaction typically employs a base, commonly potassium carbonate (K₂CO₃).

-

Methanol or water serves as the reaction medium.

-

The reaction proceeds at ambient temperature (room temperature).

-

The product is isolated through filtration and subsequent drying processes.

This synthetic methodology offers several advantages:

-

Mild reaction conditions

-

Accessible reagents

-

Straightforward purification procedure

-

Potential for scale-up

Applications in Organic Synthesis

Cross-Coupling Reactions

Potassium (3-fluoro-4-formylphenyl)trifluoroborate serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental transformations in organic synthesis for constructing carbon-carbon bonds. This application leverages several advantageous properties of the compound:

-

Enhanced stability compared to boronic acids

-

Increased nucleophilicity compared to many other organoboron reagents

-

Controlled, slow release of the active coupling species during reaction

-

Tolerance of various functional groups

These properties make the compound particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science precursors.

Functional Group Transformations

The presence of the formyl group at the 4-position provides an additional reactive site for chemical transformations, enabling:

-

Reduction to alcohols

-

Oxidation to carboxylic acids

-

Participation in condensation reactions

-

Involvement in aldol reactions

-

Potential for reductive amination

This multifunctionality increases the synthetic utility of the compound, allowing it to serve as a versatile building block in multistep organic syntheses.

Biological and Pharmaceutical Applications

| Classification Category | Designation |

|---|---|

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |

| Acute Toxicity (Oral) | Category 4 |

| Acute Toxicity (Inhalation) | Category 4 |

Hazard Statements

The compound is associated with specific hazard statements that reflect its potential health effects:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures

Based on the identified hazards, the following precautionary measures are recommended when handling Potassium (3-fluoro-4-formylphenyl)trifluoroborate:

-

Avoid breathing dust/fume/gas/mist/vapors/spray

-

Wash skin thoroughly after handling

-

Use only outdoors or in a well-ventilated area

-

Wear protective gloves/protective clothing/eye protection/face protection

-

Store in a well-ventilated place with container tightly closed

-

Store locked up

-

Dispose of contents/container according to approved waste disposal regulations

First Aid Procedures

In case of exposure, the following first aid measures should be implemented:

-

Eye contact: Wash out immediately with fresh running water, ensuring complete irrigation of the eye by keeping eyelids apart and away from the eye; seek medical attention without delay

-

Skin contact: Wash affected area thoroughly with soap and water; remove contaminated clothing and wash before reuse

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing

| Quantity | Price Range (€) | Supplier Reference |

|---|---|---|

| 1g | 75.00 | CymitQuimica |

| 5g | 253.00 | CymitQuimica |

| 25g | 778.00 | CymitQuimica |

The compound is typically supplied with accompanying safety data sheets (SDS) and certificates of analysis (COA) to ensure regulatory compliance and quality assurance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume